molecular formula C17H18ClNO B14523388 4-Benzyl-2-(3-chlorophenyl)morpholine CAS No. 62459-71-6

4-Benzyl-2-(3-chlorophenyl)morpholine

Cat. No.: B14523388
CAS No.: 62459-71-6
M. Wt: 287.8 g/mol
InChI Key: IRIVXYVHDRTKOP-UHFFFAOYSA-N
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Description

4-Benzyl-2-(3-chlorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a benzyl group at the 4-position and a 3-chlorophenyl group at the 2-position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(3-chlorophenyl)morpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are typically fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(3-chlorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran; temperaturereflux.

    Substitution: Sodium methoxide, potassium tert-butoxide; solventdimethyl sulfoxide; temperatureelevated temperatures (50-100°C).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(3-chlorophenyl)morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl and chlorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the chlorophenyl group, which may result in different chemical and biological properties.

    2-(3-Chlorophenyl)morpholine: Lacks the benzyl group, which may affect its reactivity and interactions with biological targets.

    4-Benzyl-2-phenylmorpholine: Similar structure but without the chlorine atom, which can influence its chemical behavior and biological activity.

Uniqueness

4-Benzyl-2-(3-chlorophenyl)morpholine is unique due to the presence of both the benzyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and selectivity in various applications, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

62459-71-6

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

4-benzyl-2-(3-chlorophenyl)morpholine

InChI

InChI=1S/C17H18ClNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2

InChI Key

IRIVXYVHDRTKOP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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